2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 5-nitrofuran-2-carbaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with N-methyl-ethanamine to form the corresponding imines.
Reduction: The imines are then reduced to the corresponding amines using a reducing agent such as sodium borohydride.
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a biochemical tool for studying enzyme functions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, such as those responsible for the degradation of glucose and pyruvate.
Pathway Modulation: By affecting key enzymes, the compound can modulate various biochemical pathways, leading to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine can be compared with other similar compounds:
Nifurtimox: This compound is also a nitrofuran derivative used as an antiparasitic drug.
Nitrofurazone: Another nitrofuran derivative, nitrofurazone, is used as an antibacterial agent.
2-(3,4-dimethoxyphenyl)ethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the nitrofuran moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitrofuran-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-17(11-13-5-7-16(23-13)18(19)20)9-8-12-4-6-14(21-2)15(10-12)22-3/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBGUQLVVRYPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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